N1-cycloheptyl-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide
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Description
N1-cycloheptyl-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C20H24N4O4S and its molecular weight is 416.5. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
- Thieno[3,2-d]pyrimidines, which share a structural similarity to the compound , have been found to possess significant antimicrobial activities. Compounds like 6ʹ-(4-Chlorophenyl)-spiro[cyclohexane-1,2ʹ-thieno[3,2-d]pyrimidine-4ʹ(3ʹH)-ones showed potent activity against Gram-negative and Gram-positive bacteria, with some derivatives exhibiting higher antifungal activity compared to standard drugs (Hafez, El-Gazzar, & Zaki, 2016).
Antidepressant Activity
- Phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides, structurally related to the compound , demonstrated antidepressant activity in preclinical evaluations. Compounds like 5-(4-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1 carbothioamide showed significant reduction in immobility time in animal models, indicating potential as antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).
Anti-Tumor Agents
- Some bis-pyrazolyl-thiazoles incorporating the thiophene moiety, which are structurally related, have been synthesized and evaluated for their anti-tumor activities. Certain derivatives exhibited promising activities against hepatocellular carcinoma cell lines, highlighting their potential as anti-tumor agents (Gomha, Edrees, & Altalbawy, 2016).
Optical and Electronic Applications
- A pyrazoline derivative, 5‐(3,4-Dimethoxy‐phenyl)‐3‐(2,5‐dimethyl‐thiophene‐3‐yl),‐4,5‐dihydro‐pyrazole‐1‐carbothioic acid amide (DDPA), was studied for its linear and nonlinear optical properties. The compound showed potential applications for optical switching, optical communication, and optical data storage devices due to its significant third-order nonlinear optical properties (Mehkoom, Afzal, Ahmad, & Khan, 2021).
Properties
IUPAC Name |
N-cycloheptyl-N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c25-19(21-14-8-4-1-2-5-9-14)20(26)22-18-16-12-29(27,28)13-17(16)23-24(18)15-10-6-3-7-11-15/h3,6-7,10-11,14H,1-2,4-5,8-9,12-13H2,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKNSXXJVJNJKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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